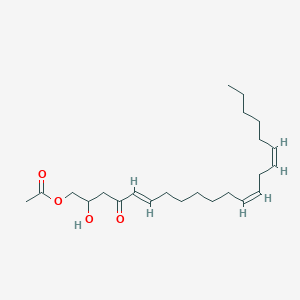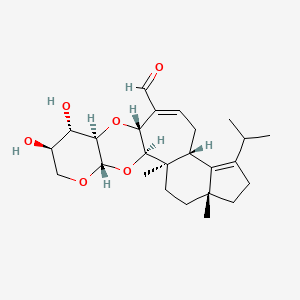![molecular formula C21H25N3O6 B1241565 (1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione](/img/structure/B1241565.png)
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione is a naphthyridinomycin-type antibiotic isolated from the bacterium Streptomyces halstedi. It exhibits significant antibacterial and antitumor activities, making it a compound of interest in both medical and scientific research .
Vorbereitungsmethoden
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione is typically produced through fermentation of Streptomyces halstedi. The bacterium is cultured in a medium containing glucose, sucrose, soybean meal, dried yeast, and various mineral solutions. The fermentation process is carried out at 30°C with controlled aeration and agitation. After fermentation, the culture broth is centrifuged, and the supernatant is subjected to adsorption chromatography. The compound is then extracted using chloroform and purified through thin-layer chromatography .
Analyse Chemischer Reaktionen
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Wissenschaftliche Forschungsanwendungen
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of naphthyridinomycin-type antibiotics.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Due to its antitumor properties, it is studied for potential use in cancer therapy.
Industry: It serves as a lead compound for the development of new antibacterial agents
Wirkmechanismus
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione exerts its effects by inhibiting bacterial DNA synthesis. It targets the DNA gyrase enzyme, which is essential for DNA replication and transcription in bacteria. By binding to this enzyme, this compound prevents the bacteria from proliferating, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione is similar to other naphthyridinomycin-type antibiotics, such as bioxalomycins. it is unique due to its specific structure and higher stability. Other similar compounds include:
Bioxalomycin A: Another naphthyridinomycin-type antibiotic with similar antibacterial properties.
Naphthyridinomycin: The parent compound of this class of antibiotics
This compound stands out due to its potent antitumor activity and its ability to inhibit bacterial DNA synthesis effectively.
Eigenschaften
Molekularformel |
C21H25N3O6 |
|---|---|
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
(1R,3R,13S,18S,19S,21S,23R)-12-hydroxy-9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-6,9-diene-8,11-dione |
InChI |
InChI=1S/C21H25N3O6/c1-8-16(28-3)15(25)12-11-7-30-20-10-6-9-13(22(10)2)14(24(11)20)17(21(12,27)18(8)26)23-4-5-29-19(9)23/h9-10,13-14,17,19-20,27H,4-7H2,1-3H3/t9-,10-,13+,14+,17-,19-,20+,21?/m0/s1 |
InChI-Schlüssel |
MXQLXPOMPYTJAB-IMXNAMCCSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C3CO[C@H]4N3[C@@H]5[C@H]6[C@H](C[C@@H]4N6C)[C@H]7N([C@@H]5C2(C1=O)O)CCO7)OC |
Kanonische SMILES |
CC1=C(C(=O)C2=C3COC4N3C5C6C(CC4N6C)C7N(C5C2(C1=O)O)CCO7)OC |
Synonyme |
aclidinomycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



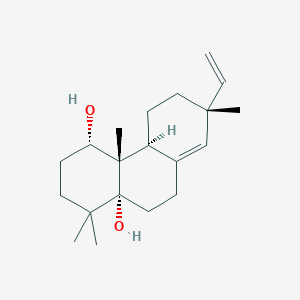
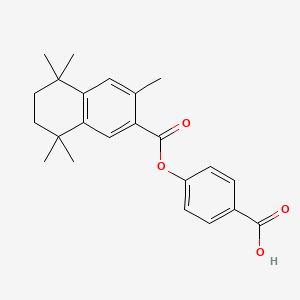
![7-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hept-5-ynenitrile](/img/structure/B1241485.png)
![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)
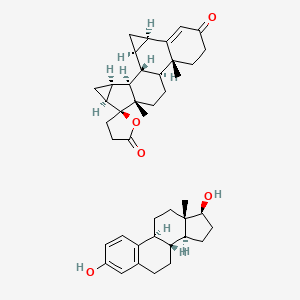
![(10aS)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-1-ol](/img/structure/B1241489.png)
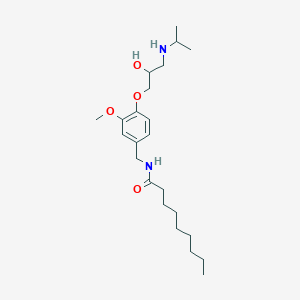
![5-[(2R)-2-[2-(5-fluoro-2-methoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1241491.png)

